molecular formula C9H11NO2 B11736004 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL

Cat. No.: B11736004
M. Wt: 165.19 g/mol
InChI Key: YSAUXUWECNKJPT-UHFFFAOYSA-N
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Description

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL: is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system, which is fused with a dihydro structure and a methylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the introduction of a methylamino group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of significant interest. It has been studied for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Research has focused on its effects on neurological disorders, given its structural similarity to known bioactive compounds.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.

Comparison with Similar Compounds

Uniqueness: What sets 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL apart is its unique combination of a benzofuran ring with a methylamino group and a hydroxyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(methylamino)-2,3-dihydro-1-benzofuran-6-ol

InChI

InChI=1S/C9H11NO2/c1-10-8-5-12-9-4-6(11)2-3-7(8)9/h2-4,8,10-11H,5H2,1H3

InChI Key

YSAUXUWECNKJPT-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2=C1C=CC(=C2)O

Origin of Product

United States

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